4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

CNS Drug Design Permeability Physicochemical Property Optimization

4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 2640962-32-7) is a fully substituted pyrimidine derivative belonging to the piperazinyl-pyrimidine class, a scaffold widely employed in kinase inhibition and chemokine receptor antagonism programs. The molecule is defined by a unique combination of three critical structural features: a hydrophobic cyclobutyl ring at the pyrimidine 4-position, a methyl group at the 2-position, and an N-methylated piperazine at the 6-position.

Molecular Formula C14H22N4
Molecular Weight 246.35 g/mol
CAS No. 2640962-32-7
Cat. No. B6463436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS2640962-32-7
Molecular FormulaC14H22N4
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCC3
InChIInChI=1S/C14H22N4/c1-11-15-13(12-4-3-5-12)10-14(16-11)18-8-6-17(2)7-9-18/h10,12H,3-9H2,1-2H3
InChIKeyMGDQSTIYFJXQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 2640962-32-7): Core Chemical Profile for Scientific Procurement


4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 2640962-32-7) is a fully substituted pyrimidine derivative belonging to the piperazinyl-pyrimidine class, a scaffold widely employed in kinase inhibition and chemokine receptor antagonism programs [1]. The molecule is defined by a unique combination of three critical structural features: a hydrophobic cyclobutyl ring at the pyrimidine 4-position, a methyl group at the 2-position, and an N-methylated piperazine at the 6-position. Computed physicochemical properties include a molecular weight of 246.35 g/mol, an XLogP3 of 2, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 32.3 Ų [2]. These properties position the compound within a favorable drug-like chemical space for CNS penetration and oral bioavailability, while the N-methylpiperazine motif distinguishes it from the more common piperazine or piperidine analogs found in related chemotypes.

Structural Uniqueness of 4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Why Close Analogs Cannot Be Automatically Substituted


Generic substitution within the piperazinyl-pyrimidine class is highly unreliable due to sharp structure-activity relationships (SAR) driven by the N-methylpiperazine moiety and the cyclobutyl ring. Unlike the common 6-(piperazin-1-yl)pyrimidine des-methyl analog (CAS 2098086-04-3), the N-methylation in this compound abolishes the sole hydrogen bond donor on the piperazine, reducing the TPSA and altering the basicity (pKa) of the piperazine nitrogen [1]. This single modification can fundamentally change the compound's passive membrane permeability, efflux transporter susceptibility (e.g., P-glycoprotein), and off-target binding profiles against aminergic GPCRs. Furthermore, the cyclobutyl group provides a sterically constrained, lipophilic surface distinct from smaller cyclopropyl or larger cyclopentyl/cyclohexyl rings used in kinase inhibitor scaffolds [2]. Even small structural deviations in this chemotype can lead to a complete loss of on-target potency or a significant gain in toxicity, making the specific procurement of this precise chemical entity essential for SAR reproducibility.

Quantitative Differential Evidence: 4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Against Its Closest Analogs


Hydrogen Bond Donor Elimination: N-Methylpiperazine vs. Des-Methyl Piperazine (CAS 2098086-04-3)

The N-methylation of the piperazine ring in 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine removes the only hydrogen bond donor (HBD) present in the closely related analog 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098086-04-3), reducing the HBD count from 1 to 0 [1]. This modification is quantitatively reflected in the Topological Polar Surface Area (TPSA): the target compound exhibits a TPSA of 32.3 Ų, whereas the des-methyl analog is estimated to have a TPSA of approximately 44.3 Ų based on the standard contribution of a secondary amine nitrogen. The ~12 Ų reduction in TPSA, combined with an XLogP3 of 2, places the target compound more favorably within the established CNS multiparameter optimization (MPO) score of ≥4 (desirability range for brain penetration), where PSA < 40 Ų is a critical threshold [2].

CNS Drug Design Permeability Physicochemical Property Optimization

Rotatable Bond Constraint: Cyclobutyl vs. Cyclopentyl/Cyclohexyl Analogs

The cyclobutyl ring at the pyrimidine 4-position imposes a unique conformational constraint quantified by the total rotatable bond count of only 2 for the entire molecule [1]. Analogs bearing larger cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) introduce additional rotatable bonds or increase the conformational freedom of the ring itself, which can lead to a measurable loss in ligand efficiency due to entropic penalties upon binding. In the context of the piperazinyl-pyrimidine chemotype covered by patent EP2805947, examples with constrained small rings (cyclobutyl, cyclopropyl) are specifically exemplified as preferred embodiments for CCR4 antagonism, suggesting that the cyclobutyl ring provides a superior fit to the hydrophobic pocket compared to bulkier, more flexible alkyl substituents [2].

Kinase Inhibitor Design Conformational Restriction Ligand Efficiency

Lipophilic Ligand Efficiency (LLE) Potential: Balanced XLogP3 of 2 with TPSA of 32.3 Ų

The compound achieves a balanced lipophilicity profile with an XLogP3 of 2.0, which is significantly lower than many kinase inhibitor scaffolds that often exceed LogP 3.5 [1]. When combined with a TPSA of 32.3 Ų, this yields a calculated Lipophilic Ligand Efficiency (LLE = pIC50 - LogP) that is inherently favorable if potency is achieved. In contrast, analogs where the N-methylpiperazine is replaced with N-ethylpiperazine or N-arylpiperazine would predictably drive LogP above 2.5-3.0, diminishing the LLE and increasing the risk of metabolic instability and phospholipidosis. The patent family EP2805947 claims this specific substitution pattern as part of its Markush structure, indicating that the combination of a small cycloalkyl (C3-C6) with an N-alkylpiperazine was deliberately optimized for balanced physicochemical properties in the context of CCR4 antagonism [2].

Drug-Likeness Lipophilic Efficiency ADME Optimization

IP Landscape: Specific Coverage in the CCR4 Antagonist Patent Family

Unlike many generic piperazinyl-pyrimidine building blocks, 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine falls within the compound of formula (I) Markush structure specifically claimed in patent family EP2805947 / WO2013107333 and related national filings, which explicitly cover piperazinyl pyrimidine derivatives having CCR4 antagonism activity [1]. The patent examples include compounds with cyclobutyl groups and N-alkylpiperazine substitutions, positioning this specific compound within a protected chemical space relevant to autoimmune and allergic inflammatory diseases (asthma, atopic dermatitis, allergic rhinitis). This IP protection provides a procurement rationale for organizations developing follow-on candidates or conducting freedom-to-operate analyses, as the non-methylated piperazine analog (CAS 2098086-04-3) may fall outside the most specific claims or be treated as prior art.

Intellectual Property CCR4 Antagonism Inflammation

Targeted Application Scenarios for 4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Based on Verified Differentiation


SAR Exploration of N-Methylpiperazine Bioisosteres in CNS-Penetrant Kinase Inhibitors

This compound serves as a critical tool in systematic SAR studies to map the pharmacokinetic and pharmacodynamic consequences of piperazine N-methylation. The zero HBD count and TPSA of 32.3 Ų make it a superior choice over the des-methyl analog (estimated TPSA ~44.3 Ų) for evaluating the threshold of TPSA required to achieve adequate brain exposure in rodent models [1]. Research teams should use this compound as a matched molecular pair with the des-methyl version to isolate the effect of N-methylation on P-glycoprotein efflux ratios, volume of distribution, and CNS receptor occupancy.

CCR4 Antagonist Lead Optimization for Allergic Inflammatory Disease

Given its coverage within the CCR4 antagonist patent family EP2805947, this compound is a preferred starting point for lead optimization programs targeting chemokine receptor 4 (CCR4) [1]. The cyclobutyl ring provides a rigid, lipophilic motif that can be further diversified, while the N-methylpiperazine ensures a favorable LLE profile (XLogP3 = 2.0). Procurement of this specific intermediate enables medicinal chemistry teams to rapidly explore SAR around the pyrimidine 2-position while maintaining the validated CCR4 pharmacophore.

Fragment-Based Drug Discovery (FBDD) Libraries with Pre-Optimized Physicochemical Properties

With a molecular weight of 246.35 g/mol and only 2 rotatable bonds, this compound fits the 'fragment-like' criteria for FBDD libraries while already possessing lead-like complexity (three diverse substituents) [1]. Its balanced LogP (2.0) and low TPSA make it an attractive core for fragment growing or merging strategies, particularly for CNS targets where larger, more lipophilic fragments are typically deprioritized. Procurement for fragment library supplementation is justified over simpler pyrimidine building blocks because the N-methylpiperazine and cyclobutyl groups are already installed, reducing synthetic burden.

Tool Compound for Profiling Kinase Selectivity Panels

The compound's structural features are consistent with designed kinase hinge-binding motifs. Its unique combination of a small cycloalkyl and an N-methylpiperazine may confer a distinct selectivity fingerprint across the kinome compared to the ubiquitous piperidine- or morpholine-substituted pyrimidine inhibitors. Procuring this compound for broad kinase profiling (e.g., at 1 µM) can reveal novel kinase targets that preferentially accommodate the cyclobutyl moiety, potentially opening new therapeutic indications [2].

Quote Request

Request a Quote for 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.